molecular formula C26H20O2 B14235758 (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol CAS No. 227471-72-9

(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol

Cat. No.: B14235758
CAS No.: 227471-72-9
M. Wt: 364.4 g/mol
InChI Key: AEXRAFHIQLDPDU-UHFFFAOYSA-N
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Description

(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is a chemical compound known for its photochromic properties. It belongs to the family of naphthopyrans, which are compounds that exhibit reversible changes in color when exposed to light. This compound is of significant interest in various fields, including materials science, organic chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol typically involves the reaction of phenols with acetic anhydride and dimethyl sulfoxide under acidic conditions at low temperatures . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. For example, the use of C18H37N(CH3)3Cl as a catalyst has been reported to improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol involves the absorption of light, which induces a photochemical reaction leading to the formation of colored isomers. These isomers can revert to their original form in the absence of light, making the process reversible . The molecular targets and pathways involved include the electronic transition from the ground state to an excited state, followed by structural changes in the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Diphenyl-3H-benzo[f]chromene
  • 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran

Uniqueness

(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is unique due to its specific photochromic properties, which are influenced by the presence of the naphtho[2,1-b]pyran structure. This structure allows for efficient light absorption and rapid color change, making it highly valuable in applications requiring quick and reversible photochromic responses .

Properties

CAS No.

227471-72-9

Molecular Formula

C26H20O2

Molecular Weight

364.4 g/mol

IUPAC Name

(3,3-diphenylbenzo[f]chromen-5-yl)methanol

InChI

InChI=1S/C26H20O2/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17,27H,18H2

InChI Key

AEXRAFHIQLDPDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CO)C5=CC=CC=C5

Origin of Product

United States

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